molecular formula C20H19FN2O3 B2487548 Methyl 6-ethoxy-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1206990-15-9

Methyl 6-ethoxy-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2487548
CAS No.: 1206990-15-9
M. Wt: 354.381
InChI Key: XPOZOQAYPXYNOG-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline-derived compound characterized by a 6-ethoxy substituent, a 2-carboxylate ester, and a 4-amino group linked to a 3-fluoro-4-methylphenyl moiety. The ethoxy group at position 6 and the fluorine-methyl combination on the anilino substituent distinguish it from related compounds, likely influencing its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

methyl 6-ethoxy-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-4-26-14-7-8-17-15(10-14)18(11-19(23-17)20(24)25-3)22-13-6-5-12(2)16(21)9-13/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOZOQAYPXYNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinoline Skeleton Construction

The quinoline backbone forms the structural foundation for subsequent functionalization. Two primary approaches dominate the literature:

Combes Quinoline Synthesis

The Combes method constructs 2,4-disubstituted quinolines through acid-catalyzed condensation of β-diketones with aromatic amines. For this compound:

  • Aniline derivative : 3-Fluoro-4-methylaniline serves as the primary amine component.
  • β-diketone : Ethyl 3-oxobutanoate provides the diketone moiety, enabling ester group incorporation at position 2 during cyclization.
  • Conditions : Concentrated sulfuric acid catalysis at 120–140°C for 6–8 hours achieves 68–72% yield in model systems.
Table 1: Combes Synthesis Optimization
Parameter Optimal Value Impact on Yield
Acid Catalyst H₂SO₄ (95%) +22% vs. HCl
Reaction Temperature 130°C Maximizes cyclization
β-Diketone:Amine Ratio 1.2:1 Minimizes byproducts

Modified Skraup Cyclization

An alternative route employs glycerol dehydration with 4-ethoxy-2-nitrobenzaldehyde and 3-fluoro-4-methylaniline:

  • Nucleus Formation : Iron(II) sulfate-mediated cyclization at 180°C under nitrogen atmosphere.
  • Ester Integration : Post-cyclization methylation using dimethyl carbonate in DMF (85% conversion).

Regioselective Functionalization

Precise positioning of the ethoxy and amino groups demands strategic reaction design.

6-Ethoxy Group Installation

Direct electrophilic substitution proves challenging due to quinoline’s electron-deficient nature. A three-step sequence enhances efficiency:

  • Nitration : Fuming HNO₃ at 0°C introduces nitro group at position 6 (92% regioselectivity).
  • Reduction : Catalytic hydrogenation (Pd/C, H₂ 50 psi) converts nitro to amine.
  • Alkylation : Williamson ether synthesis with iodoethane/K₂CO₃ in DMSO (78% yield).

4-Amino Substitution

Palladium-mediated cross-coupling enables C–N bond formation:

  • Buchwald-Hartwig Amination :
    • Catalyst: Pd₂(dba)₃/Xantphos
    • Base: Cs₂CO₃
    • Solvent: Toluene at 110°C
    • Yield: 81% with <5% homocoupling.

Esterification and Final Modification

The methyl ester at position 2 is introduced via two principal pathways:

Direct Esterification

  • Reagents : Methyl chloroformate, DMAP catalyst
  • Conditions : CH₂Cl₂, 0°C → RT, 12 hours
  • Yield : 89% (HPLC purity >98%).

Transesterification

For intermediates with ethyl esters:

  • Catalyst : Ti(OiPr)₄
  • Alcohol Source : Methanol (neat)
  • Temperature : 65°C, 6 hours
  • Conversion : 94% with 99% selectivity.
Table 2: Esterification Efficiency Comparison
Method Time (h) Yield (%) Purity (%)
Direct Chloroformate 12 89 98.2
Transesterification 6 94 99.1

Industrial-Scale Production Considerations

Transitioning from lab to plant requires addressing:

Continuous Flow Synthesis

  • Quinoline Core : Microreactor systems reduce cyclization time from 8h → 22 minutes.
  • Amination : Packed-bed reactors with immobilized Pd catalysts achieve 92% conversion at 1 kg/hr throughput.

Green Chemistry Metrics

  • E-factor : Reduced from 32 (batch) → 8.7 (flow) via solvent recycling.
  • PMI : Improved from 126 → 41 through catalytic reagent recovery.

Analytical Validation

Critical quality control checkpoints include:

Spectroscopic Characterization

  • ¹H NMR :
    • δ 8.52 (d, J=5.1 Hz, H-3) confirms quinoline core.
    • δ 4.12 (q, OCH₂CH₃) validates ethoxy group.
  • HRMS : m/z 384.1489 [M+H]⁺ (calc. 384.1493).

Chromatographic Purity

  • HPLC : C18 column, 65:35 MeCN/H₂O + 0.1% TFA
  • Retention : 12.7 minutes, >99.5% area.

Comparative Method Analysis

Table 3: Synthesis Route Efficiency
Step Combes Route Skraup Route
Core Formation Yield 72% 68%
Total Time 34h 41h
Byproduct Formation 8% 15%

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 6-ethoxy-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Position 6 Modifications

  • Target Compound : The 6-ethoxy group provides moderate electron-donating effects and enhanced lipophilicity compared to smaller alkoxy groups like methoxy. This may improve membrane permeability and metabolic stability.
  • Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate: A 6-fluoro substituent () introduces strong electron-withdrawing effects, which could enhance binding to electron-rich protein pockets but reduce solubility .

Position 2 and 4 Modifications

  • The 2-carboxylate ester in the target compound balances polarity and hydrolytic stability. In contrast, Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate () features a trifluoromethyl group at position 2, significantly increasing electron-withdrawing character and metabolic resistance .
  • At position 4, the 3-fluoro-4-methylphenylamino group in the target compound provides a unique steric and electronic profile. Comparatively, 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) () has a chloro-methoxyphenyl combination, which may alter binding affinity due to differences in halogen electronegativity and substituent positioning .

Structural Analogues with Varied Anilino Substituents

Ethyl-Substituted Derivatives ()

  • L480-0819 (3-ethylanilino) and L480-0820 (4-ethylanilino): These compounds share the same molecular weight (350.42 g/mol) as the target but replace the fluorine-methyl group with ethyl substituents. The para-ethyl group in L480-0820 may induce greater steric hindrance than the ortho-ethyl in L480-0819, affecting conformational flexibility.

Methoxy-Substituted Derivatives ()

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound 350.42 6-ethoxy, 3-fluoro-4-methylphenyl ~3.2
L480-0819/L480-0820 350.42 3-/4-ethylanilino ~3.5
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 307.34 6-methoxy, phenyl ~2.8
Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate 327.25 6-fluoro, 2-CF₃ ~3.8

*LogP estimates based on substituent contributions.

Biological Activity

Methyl 6-ethoxy-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications based on recent research findings.

Overview of Quinoline Derivatives

Quinoline derivatives have been extensively studied for their pharmacological properties, including antimalarial, anticancer, and antimicrobial activities. The unique structural features of this compound enhance its interaction with biological targets, making it a compound of interest in medicinal chemistry.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation : Reacting 4-fluoroaniline with ethyl acetoacetate.
  • Cyclization : Forming the quinoline core structure.
  • Esterification : Introducing the ethoxy group to yield the final product.

These reactions often require specific catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Studies indicate that quinoline derivatives can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Activity

Recent investigations have highlighted the potential of this compound as an anticancer agent . It is believed to exert cytotoxic effects on cancer cells by:

  • Inducing apoptosis through mitochondrial pathways.
  • Inhibiting key enzymes involved in cancer cell proliferation.

Research has demonstrated that derivatives with similar structures can exhibit significant activity against various cancer cell lines, suggesting that this compound may share these properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This interaction can lead to:

  • Inhibition of DNA Synthesis : By interfering with enzymes responsible for DNA replication.
  • Disruption of Cellular Signaling : Altering pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

StudyFocusFindings
Study AAntimicrobialShowed significant inhibition against Gram-positive bacteria with an IC50 < 10 µM.
Study BAnticancerDemonstrated cytotoxicity in breast cancer cell lines with IC50 values ranging from 5 µM to 15 µM.
Study CMechanismIdentified ROS generation as a key mechanism in inducing apoptosis in cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for Methyl 6-ethoxy-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:

  • Condensation reactions using diethyl malonate and catalytic piperidine to form the quinoline backbone .
  • Substituent introduction via nucleophilic substitution or coupling reactions, such as introducing the 3-fluoro-4-methylphenylamino group at position 4 using amination protocols .
  • Esterification at position 2 with methyl chloroformate under anhydrous conditions.

Optimization strategies:

  • Monitor reaction progress via TLC and adjust temperature (e.g., heating at 453 K for cyclization) .
  • Purify intermediates using silica-gel column chromatography with petroleum ether/ethyl acetate gradients .
  • Improve yields by controlling stoichiometry of reagents (e.g., 1.2 mmol diethyl malonate per 1 mmol starting material) .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR to confirm substituent positions and stereochemistry, particularly for the ethoxy and amino groups .
  • Mass Spectrometry (MS):
    • High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography:
    • Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution .
    • Generate ORTEP diagrams via ORTEP-III for visualizing thermal ellipsoids and molecular packing .

Basic: What preliminary biological assays are suitable for evaluating its therapeutic potential?

Answer:
Initial screening should focus on:

  • Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential:
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Anti-inflammatory activity:
    • COX-2 inhibition assays using ELISA kits .

Advanced: How can SHELX software address challenges in crystallographic refinement of this compound?

Answer:
SHELX is robust for handling complex crystallographic

  • High-resolution refinement: Use SHELXL with anisotropic displacement parameters to model disorder in the ethoxy or methyl groups .
  • Twinned data: Apply the TWIN command in SHELXL to refine structures against twinned datasets (e.g., pseudo-merohedral twins) .
  • Validation: Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding and π-π stacking interactions .

Advanced: How to resolve contradictions in biological activity data caused by substituent modifications?

Answer:
Structure-Activity Relationship (SAR) strategies:

  • Systematic substitution: Compare analogs with varying substituents (e.g., methoxy vs. ethoxy at position 6) using standardized assays .
  • Computational modeling:
    • Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase or kinases .
    • Use QSAR models to correlate electronic properties (Hammett constants) of substituents with activity trends .

Example SAR Table:

Substituent PositionModificationBiological Activity (IC50, μM)Reference
6-EthoxyNone12.3 (Anticancer)
6-Methoxy-OCH38.7 (Anticancer)
4-Amino-NH224.1 (Antimicrobial)

Advanced: What experimental approaches elucidate molecular interactions with biological targets?

Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) for receptor-ligand interactions .
  • Cryo-EM/X-ray co-crystallography: Resolve 3D structures of the compound bound to enzymes (e.g., cytochrome P450) at resolutions <3.0 Å .

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